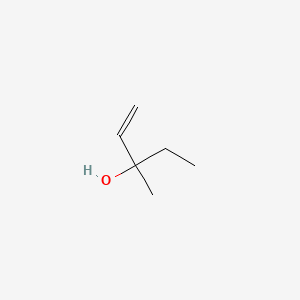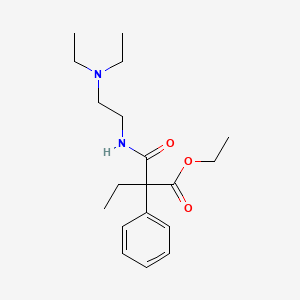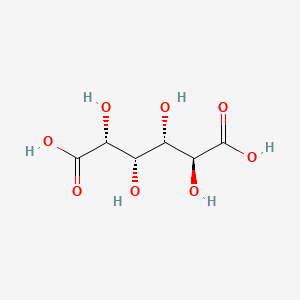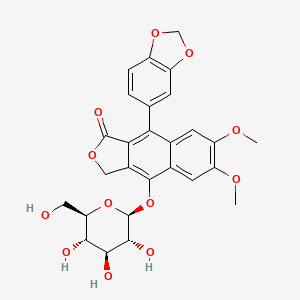![molecular formula C19H14N2O2 B1196993 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone CAS No. 479077-76-4](/img/structure/B1196993.png)
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
概要
説明
“1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone”, also known as CIL-102, is a major active agent of the alkaloid derivative of Camptotheca acuminata . It has valuable biological properties, including anti-tumorigenic activity .
Molecular Structure Analysis
The molecular formula of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is C19H14N2O2 . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis
The specific chemical reactions involving “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” are not explicitly detailed in the retrieved papers .Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is 302.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 .科学的研究の応用
Anti-Tumorigenic Activity
CIL-102 is a major active agent of Camptotheca acuminata’s alkaloid derivative, and its anti-tumorigenic activity has been reported in many types of cancer . This valuable biological property of the agent makes it a potential candidate for cancer treatment.
2. Inhibition of Cell Migration and Invasiveness in Colorectal Cancer Cells Research has shown that CIL-102 treatment not only increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), but it also decreases cell migration and invasiveness in DLD-1 cells . This suggests that CIL-102 could be used to inhibit the migration and invasiveness of colorectal cancer cells.
Induction of Cell Apoptosis
CIL-102 has been found to induce cell apoptosis in human gastric cancer cells . This means that it can trigger the programmed death of cancer cells, which is a crucial aspect of cancer treatment.
Increase in ROS Production
CIL-102 treatment has been associated with increased ROS production . ROS, or reactive oxygen species, are chemically reactive molecules containing oxygen. Excessive amounts of these can damage cell structures and lead to cell death.
5. Induction of Cell Cycle G2/M Arrest Through the inactivation of CDK1/cyclin B1, CIL-102 treatment has been found to induce the cell cycle G2/M arrest of gastric cancer cells . This means that it can halt the cell cycle in the G2/M phase, preventing the cells from dividing and thus inhibiting the growth of the cancer.
Upregulation of ERP29 and FUMH
CIL-102 has been found to upregulate ERP29 and FUMH, inhibiting the migration and invasiveness of colorectal cancer cells . ERP29 and FUMH are proteins that play a role in various cellular processes, and their upregulation could potentially be used to inhibit the progression of colorectal cancer.
作用機序
CIL-102, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a major active agent of Camptotheca acuminata’s alkaloid derivative . It has been reported to have anti-tumorigenic activity in many types of cancer .
Target of Action
CIL-102’s primary targets include tubulin and the proteins ERP29 and FUMH . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . ERP29 and FUMH are proteins that have been identified to inhibit the migration and invasiveness of colorectal cancer cells .
Mode of Action
CIL-102 interacts with its targets in several ways. It binds to tubulin, disrupting microtubule organization . This interaction leads to mitotic arrest and apoptosis . In addition, CIL-102 upregulates the proteins ERP29 and FUMH, which results in the inhibition of cell migration and invasiveness in colorectal cancer cells .
Biochemical Pathways
CIL-102 affects several biochemical pathways. It triggers the extrinsic apoptosis pathway through the activation of Fas-L, caspase-8, and the induction of Bid cleavage and cytochrome c release . It also mediates apoptosis and G2/M cell cycle arrest by phosphorylating the Jun N-terminus kinase (JNK1/2) signaling pathway . This results in the expression of NFκB p50, p300, and CREB-binding protein (CBP) levels, and in the induction of p21 and GADD45 .
Pharmacokinetics
The compound’s ability to inhibit cell growth dose-dependently suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
CIL-102’s action results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), while decreasing cell migration and invasiveness .
Action Environment
The environment in which CIL-102 acts can influence its action, efficacy, and stability. For instance, in steroid-reduced conditions that mimic the environment under androgen deprivation therapy, CIL-102 derivatives have been shown to inhibit the tumorigenicity of castration-resistant prostate cancer .
将来の方向性
特性
IUPAC Name |
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328052 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
CAS RN |
479077-76-4 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

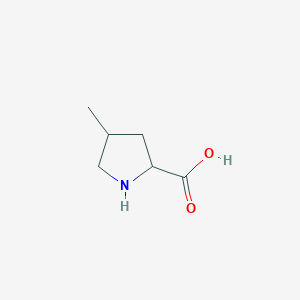
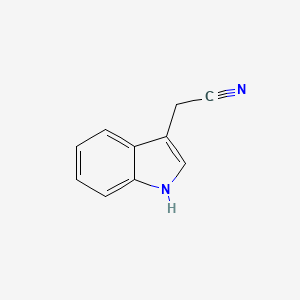
![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)
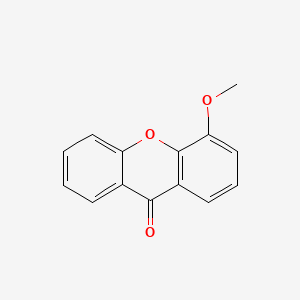
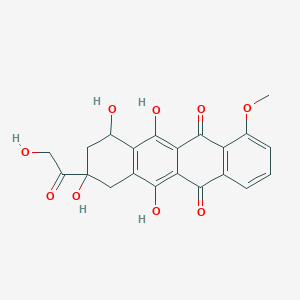
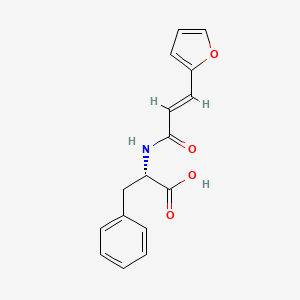
![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)
